

Comparative Efficacy of HSD17B13 Inhibitors in Preclinical Models

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Compound of Interest

Compound Name: *Hsd17B13-IN-102*

Cat. No.: *B12378385*

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A notable scarcity of public data exists for a compound specifically designated "**Hsd17B13-IN-102**" in the context of patient-derived xenograft (PDX) models. Research and clinical development are, however, actively progressing on several alternative inhibitors targeting hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) for the treatment of liver diseases such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This guide provides a comparative overview of the available preclinical data for these alternative therapeutic agents.

Genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease, including NASH, fibrosis, and cirrhosis.[1] This has spurred the development of various therapeutic modalities aimed at inhibiting the enzymatic activity of the HSD17B13 protein. These approaches include small molecule inhibitors and nucleic acid-based therapies like RNA interference (RNAi) and antisense oligonucleotides (ASOs).

Comparison of Preclinical HSD17B13 Inhibitors

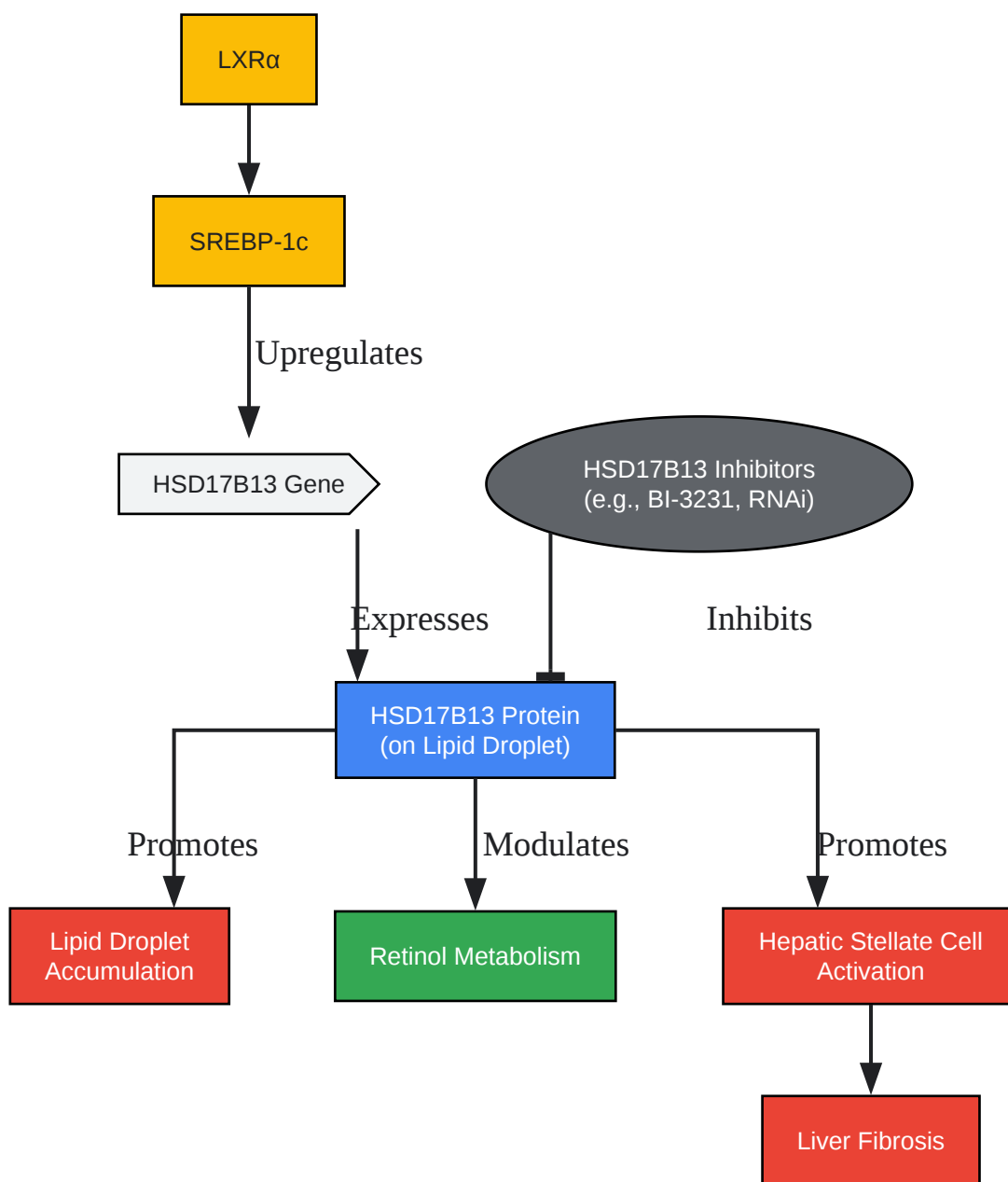
The following table summarizes the available preclinical efficacy data for several HSD17B13 inhibitors currently in development. It is important to note that direct comparisons are challenging due to the variety of models and endpoints used in these studies.

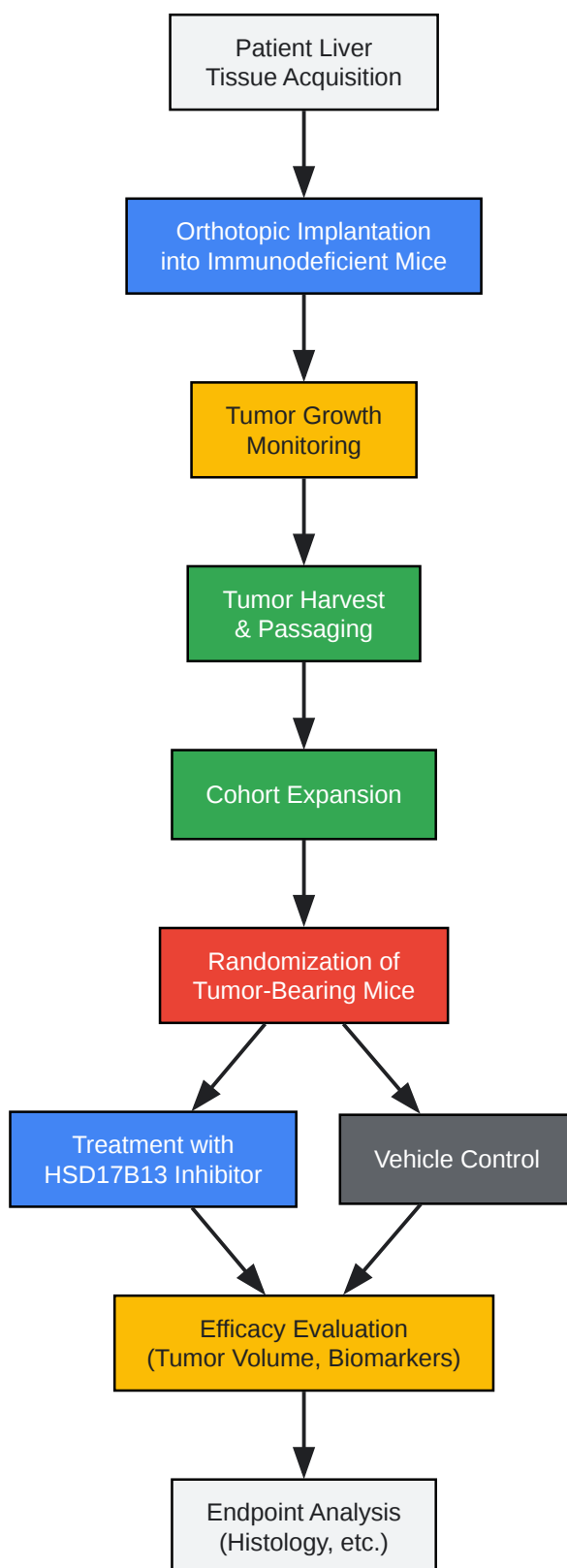
Therapeutic Agent	Type	Preclinical Model(s)	Key Efficacy Findings	Reference(s)
BI-3231	Small Molecule	In vitro (human and mouse hepatocytes), In vivo (mouse models)	Potent inhibitor of human and mouse HSD17B13. Reduces triglyceride accumulation and lipotoxic effects in hepatocytes.[2][3] In mouse models, a related compound (inhibitor 32) showed robust anti-MASH effects by inhibiting the SREBP-1c/FAS pathway.[4]	[2][3][4][5][6]
INI-678 / INI-822	Small Molecule	3D Liver-on-a-chip (human primary cells), In vivo (Zucker obese rats)	INI-678: Reduced fibrosis markers α -SMA (by 35.4%) and collagen type 1 (by 42.5%) in a NASH liver-on-a-chip model.[7] INI-822: Showed potent and selective inhibition of HSD17B13.[8]	[7][8][9]

Rapirosiran (ALN-HSD)	RNAi Therapeutic	Phase 1 Clinical Trial (Healthy adults and MASH patients)	Dose-dependent reduction in liver HSD17B13 mRNA, with a median reduction of 78% at the highest dose in MASH patients. [10]	[10][11]
AZD7503	Antisense Oligonucleotide	Phase 1 Clinical Trial (NAFLD/NASH patients)	Aims to assess the knockdown of hepatic HSD17B13 mRNA. No efficacy data has been publicly released yet.[12] [13][14]	[12][13][14]
EP-037429 (prodrug of EP- 036332)	Small Molecule	In vivo (mouse models of acute and chronic liver injury)	Hepatoprotective effects observed in preclinical models of liver injury.[15]	[15]
Unnamed ASO	Antisense Oligonucleotide	In vitro (primary hepatocytes), In vivo (CDAHFD mouse model)	Dose-dependent reduction of hepatic Hsd17b13 gene expression. Modulated hepatic steatosis but did not affect hepatic fibrosis in the CDAHFD mouse model. [16][17]	[16][17]

HSD17B13 Signaling and Mechanism of Action

HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.^[1] Its expression is induced by the liver X receptor α (LXR α) via the sterol regulatory element-binding protein 1c (SREBP-1c).^[18] The precise enzymatic function and substrates of HSD17B13 are still under investigation, but it is known to be involved in retinol and lipid metabolism.^[1] Overexpression of HSD17B13 has been shown to increase the size and number of lipid droplets in hepatocytes.^[1] The protective effect of HSD17B13 loss-of-function is thought to be related to alterations in lipid metabolism and a reduction in the activation of hepatic stellate cells, which are key drivers of liver fibrosis.^[18]





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